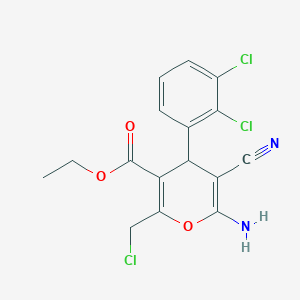![molecular formula C34H23N3O10 B15013734 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15013734.png)
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features multiple benzoxazine and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The starting materials are often substituted benzoxazines and isoindoles, which undergo a series of condensation, cyclization, and functional group transformations under controlled conditions. Common reagents include strong acids or bases, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The reaction conditions are scaled up from laboratory settings to industrial reactors, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzoxazine and isoindole derivatives.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers investigate these activities to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is explored. Its interactions with biological targets, such as enzymes or receptors, are studied to design effective pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved are studied to understand the compound’s therapeutic potential and side effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine structures, such as 6,7-dimethoxy-4-oxo-4H-3,1-benzoxazine.
Isoindole Derivatives: Compounds with isoindole moieties, such as 2,3-dihydro-1H-isoindole-1,3-dione.
Uniqueness
The uniqueness of 5-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-[4-(6,7-DIMETHOXY-4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its dual benzoxazine and isoindole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C34H23N3O10 |
|---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-[4-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C34H23N3O10/c1-42-25-12-21-23(14-27(25)44-3)35-29(46-33(21)40)16-5-8-18(9-6-16)37-31(38)19-10-7-17(11-20(19)32(37)39)30-36-24-15-28(45-4)26(43-2)13-22(24)34(41)47-30/h5-15H,1-4H3 |
InChI Key |
PFHMSXRHUHFZCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C6=NC7=CC(=C(C=C7C(=O)O6)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromo-phenyl)-3-[(3-hydroxy-benzoyl)-hydrazono]-butyramide](/img/structure/B15013651.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15013660.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B15013669.png)
![2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15013682.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013688.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15013694.png)
![5-(2,6-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15013706.png)
![3-Bromo-5-chloro-2-hydroxybenzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B15013712.png)

![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate](/img/structure/B15013721.png)
![2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B15013725.png)
![2,2-Diphenyl-N-({N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15013737.png)
![N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B15013739.png)

